2-Isopropylquinoline-4-carboxylic acid
Overview
Description
2-Isopropylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C13H13NO2. It is a derivative of quinoline, which is known for its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline ring system substituted with an isopropyl group at the 2-position and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . Another method involves the use of chloral and inorganic salt liquid, along with p-isopropoxyphenylamine and strong hydrochloric acid, to obtain 4-isopropyloximinoacetamide, which is then converted to the desired product through a series of reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted processes and green reaction protocols, such as metal-free ionic liquid mediated reactions, are preferred due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Quinoline-4-methanol or quinoline-4-aldehyde.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Isopropylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s effects are mediated through its ability to form stable complexes with these enzymes, preventing their normal function .
Comparison with Similar Compounds
- Quinoline-4-carboxylic acid
- 2-Methylquinoline-4-carboxylic acid
- 2-Ethylquinoline-4-carboxylic acid
Comparison: 2-Isopropylquinoline-4-carboxylic acid is unique due to the presence of the isopropyl group at the 2-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-propan-2-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8(2)12-7-10(13(15)16)9-5-3-4-6-11(9)14-12/h3-8H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQZYLFXDJYBGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404862 | |
Record name | 2-isopropylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832420 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306749-60-0 | |
Record name | 2-isopropylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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